1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(3-fluorophenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18(21)9-11-20(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFBZZSMDBZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)F)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622644 | |
| Record name | 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75527-39-8 | |
| Record name | 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 4 3 Fluorophenyl Piperidin 4 Ol
Strategies for Piperidine (B6355638) Ring Formation with Alkyl and Aryl Substituents
The piperidine ring is a common structural motif in pharmaceuticals, and numerous methods for its synthesis have been developed. researchgate.net These strategies often involve forming the heterocyclic ring from acyclic precursors.
Reductive amination is a widely used method for forming C-N bonds and can be employed to construct the piperidine ring. nih.govrsc.org This approach typically involves the reaction of an amine with carbonyl compounds to form an imine, which is then reduced. For piperidine synthesis, a double reductive amination of a 1,5-dicarbonyl compound with a primary amine, such as benzylamine, can be a direct route. The process involves the sequential formation of an enamine or imine, followed by intramolecular cyclization and reduction to yield the saturated N-benzylpiperidine ring. researchgate.net
An alternative intramolecular reductive amination can involve an amino aldehyde or amino ketone, where the terminal amine reacts with the carbonyl group to form a cyclic imine (a tetrahydropyridine (B1245486) precursor), which is subsequently reduced to the piperidine. ajchem-a.com These reactions provide a powerful tool for creating the core structure required for 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL, which can then be further functionalized.
Cyclization reactions, where an acyclic precursor is transformed into a cyclic molecule, are fundamental to piperidine synthesis. nih.gov These reactions can be initiated through various means, including metal catalysis or radical mechanisms. nih.govnih.gov
The formation of the piperidine ring can be achieved through the intramolecular cyclization of amino-alkenes. beilstein-journals.org Metal-catalyzed hydroamination, where an amine's N-H bond is added across a double bond, is a prominent strategy. Gold(I) and palladium catalysts have been successfully employed for the oxidative amination of unactivated alkenes to form substituted piperidines. nih.govorganic-chemistry.org For example, a gold(I) complex can catalyze the difunctionalization of a double bond, simultaneously forming the N-heterocycle. nih.gov Similarly, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes can produce chiral piperidines under mild conditions. organic-chemistry.org These methods allow for the construction of the piperidine skeleton from linear precursors containing both an amine and an alkene moiety. organic-chemistry.org
Table 1: Examples of Catalysts in Alkene Cyclization for Piperidine Synthesis
| Catalyst Type | Reaction Description | Reference |
| Gold(I) Complex | Oxidative amination of non-activated alkenes. | nih.gov |
| Palladium(0) | Asymmetric 6-endo aminoacetoxylation of unactivated alkenes. | organic-chemistry.org |
| Rhodium(I) | Intramolecular anti-Markovnikov hydroamination. | organic-chemistry.org |
Radical cyclization offers another effective route to the piperidine ring. beilstein-journals.org These reactions can be initiated by various means, including the use of radical initiators like triethylborane (B153662) or through photoredox catalysis. nih.govorganic-chemistry.org One approach involves the radical cyclization of unsaturated N-acyliminium ions. Another documented method is the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields to form piperidines. nih.gov Similarly, the radical cyclization of compounds like 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.org These radical-based strategies are valuable for their ability to form C-C or C-N bonds under conditions that are often complementary to traditional ionic reactions. nih.govwhiterose.ac.uk
The catalytic hydrogenation of aromatic pyridine (B92270) or partially saturated piperidone precursors is one of the most common and efficient methods for synthesizing the piperidine skeleton. nih.govresearchgate.net This approach benefits from the wide availability of substituted pyridine starting materials.
The complete reduction of a pyridine ring to a piperidine ring requires a catalyst and a hydrogen source. researchgate.netdicp.ac.cn A variety of heterogeneous and homogeneous catalysts are effective, including those based on rhodium, ruthenium, palladium, and nickel. nih.govorganic-chemistry.orgnih.gov For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) can hydrogenate pyridines under relatively mild conditions (e.g., 80 °C in water). organic-chemistry.org Homogeneous catalysts, such as rhodium(I) complexes with specific ligands, can also be highly effective, sometimes allowing for milder reaction conditions. nih.gov
The hydrogenation of N-benzylpyridinium salts is a particularly relevant approach. dicp.ac.cn The quaternization of the pyridine nitrogen activates the ring, making it more susceptible to reduction. dicp.ac.cn Transfer hydrogenation, using sources like formic acid instead of hydrogen gas, is also a viable and often practical alternative. dicp.ac.cn Furthermore, the stereoselective hydrogenation of substituted piperidones can provide access to specific stereoisomers of substituted piperidines. nih.gov This method is crucial for building the core piperidine structure, which can then be elaborated to the final target molecule. acs.org
Table 2: Selected Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Hydrogen Source | Key Features | Reference(s) |
| Rhodium on Carbon (Rh/C) | H₂ gas | Heterogeneous, effective in water. | organic-chemistry.org |
| Rhodium(I) Complex | H₂ gas | Homogeneous, effective for fluorinated substrates. | nih.gov |
| [RhCp*Cl₂]₂ / KI | Formic Acid | Transfer hydrogenation of pyridinium (B92312) salts. | dicp.ac.cn |
| Ruthenium Heterogeneous Catalyst | H₂ gas | Diastereoselective cis-hydrogenation. | nih.gov |
Cyclization Reactions (Intra- and Intermolecular)
Installation and Functionalization of the 3-Fluorophenyl Moiety
The defining feature of this compound is the tertiary alcohol at the C4 position, bearing both a benzyl (B1604629) and a 3-fluorophenyl group. The most direct and common method for constructing this functional group is through the nucleophilic addition of an organometallic reagent to a ketone precursor.
Specifically, the synthesis involves the reaction of N-benzyl-4-piperidone with a 3-fluorophenyl organometallic species. The Grignard reaction is exceptionally well-suited for this transformation. google.com The process begins with the preparation of the Grignard reagent, 3-fluorophenylmagnesium bromide (or chloride), by reacting 1-bromo-3-fluorobenzene (B1666201) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
This highly nucleophilic Grignard reagent is then added to a solution of N-benzyl-4-piperidone. The carbon atom of the 3-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of the piperidone. A subsequent aqueous acidic workup protonates the resulting magnesium alkoxide intermediate to yield the final product, this compound. This reaction is generally high-yielding and provides a straightforward method for installing both the required aryl group and the hydroxyl functionality in a single, efficient step. researchgate.netmdpi.com
Aryl Coupling Reactions for Fluorinated Phenyl Installation
The formation of the carbon-carbon bond between the piperidine ring at the C-4 position and the 3-fluorophenyl group is a critical step. Modern palladium-catalyzed cross-coupling reactions are powerful tools for this transformation, offering high yields and functional group tolerance.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For the synthesis of a 4-arylpiperidine scaffold, a 4-piperidylzinc reagent can be coupled with a fluorinated aryl halide. One general approach involves the preparation of an N-protected 4-iodopiperidine, which is then converted to the corresponding organozinc iodide. This intermediate subsequently undergoes a palladium/copper(I)-cocatalyzed Negishi coupling with an aromatic halide, such as 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene, to yield the desired 4-(3-fluorophenyl)piperidine (B27952) derivative. acs.orgacs.org
Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide, is another cornerstone of C-C bond formation. diva-portal.orgharvard.edu In this context, a common strategy involves the reaction of a piperidine-derived boronic acid or boronic ester with 1-bromo-3-fluorobenzene. rsc.org Alternatively, the coupling partners can be reversed, where 3-fluorophenylboronic acid is reacted with a piperidine derivative bearing a leaving group (like a triflate or halide) at the 4-position. nih.gov The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step. nih.govmdpi.com
| Coupling Reaction | Piperidine Substrate | Aryl Substrate | Catalyst/Reagents | Key Features |
| Negishi Coupling | N-Boc-4-iodopiperidine | 1-bromo-3-fluorobenzene | PdCl2(dppf), Cu(I) species, Zinc | Forms an intermediate organozinc reagent. acs.org |
| Suzuki Coupling | 4-(Boronic acid)-piperidine | 1-bromo-3-fluorobenzene | Pd(PPh3)4, Base (e.g., K2CO3) | Utilizes stable and accessible boronic acids. rsc.org |
| Hiyama Coupling | Alkenylsilane of piperidone | 1-iodo-3-fluorobenzene | Palladium catalyst | Involves an alkenylsilane intermediate from a piperidone. researchgate.net |
Stereoselective Introduction of Aryl Groups
Controlling the stereochemistry at the C-4 position is crucial when synthesizing analogues with specific biological activities. Several methods have been developed to introduce aryl groups stereoselectively.
One approach achieves high diastereoselectivity through a one-pot Negishi cross-coupling reaction. The lithiation of an N-Boc-4-silyloxypiperidine followed by transmetalation and palladium-catalyzed coupling can lead to α-aryl piperidines with high levels of 2,4-cis-diastereoselectivity. researchgate.netnih.gov This method establishes a specific spatial relationship between the newly introduced aryl group and the existing substituent at the 4-position.
Enzymatic methods also offer a powerful route to stereocontrol. Carbonyl reductases can catalyze the reduction of a precursor like tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with exceptional stereoselectivity, producing chiral 3-substituted-4-hydroxypiperidines with greater than 99% enantiomeric excess. nih.gov While this example illustrates control at the C-3 position, similar biocatalytic strategies could be envisioned for C-4 substituted systems.
Furthermore, cascade reactions can provide excellent stereocontrol. A C-H activation-cyclization-reduction cascade has been developed to prepare highly substituted piperidine derivatives with excellent diastereoselectivities from simple imines and alkynes. nih.gov
Introduction of the 4-Hydroxyl Group and Benzyl Substitution
Strategies for Hydroxyl Group Functionalization at Piperidine C-4
The most direct and common method for simultaneously installing both the aryl and hydroxyl groups at the C-4 position is through the addition of an organometallic reagent to a 4-piperidone (B1582916) precursor.
Grignard Reaction: The addition of an arylmagnesium halide (a Grignard reagent) to an N-protected 4-piperidone is a classic and effective strategy for synthesizing 4-aryl-4-piperidinols. researchgate.net In the synthesis of the target compound, 1-benzyl-4-piperidone would be treated with 3-fluorophenylmagnesium bromide. youtube.com This organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound. The N-benzyl group is often installed prior to this step to serve as a protecting group. dtic.mil
Other synthetic routes include the aza-Prins cyclization, which can be a highly diastereoselective method for creating cis-4-hydroxypiperidines bearing a tetrasubstituted carbon stereocenter at C4. rsc.org Additionally, multi-step sequences involving the condensation of γ,δ-unsaturated amines with aldehydes can also yield 4-hydroxy-piperidine derivatives. google.com
N-Alkylation with Benzyl Halides
The final step in many synthetic routes to this compound is the introduction of the benzyl group onto the piperidine nitrogen. This is typically achieved through a standard nucleophilic substitution reaction known as N-alkylation.
The precursor, 4-(3-fluorophenyl)piperidin-4-ol, which possesses a secondary amine, acts as the nucleophile. It is reacted with an electrophilic benzylating agent, most commonly benzyl bromide or benzyl chloride. odu.edu The reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (TEA), to neutralize the hydrohalic acid byproduct that is formed. mdpi.com This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.
| Reaction Step | Precursor | Reagent | Base/Conditions | Product |
| Grignard Addition | 1-Benzyl-4-piperidone | 3-Fluorophenylmagnesium bromide | Anhydrous Ether/THF, then H3O+ | This compound |
| N-Benzylation | 4-(3-Fluorophenyl)piperidin-4-ol | Benzyl bromide | K2CO3, Acetonitrile | This compound |
Advanced Synthetic Techniques and Catalysis in Piperidine Chemistry
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient pathway to complex molecules like substituted piperidines. mdpi.com These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.
For the synthesis of 4-aryl-4-hydroxypiperidine scaffolds, an MCR could potentially assemble the piperidine ring in a convergent manner. For instance, imine-initiated MCRs, such as the Strecker reaction, are used to synthesize α-amino nitriles, which are precursors to amino acids and can be incorporated into heterocyclic systems. mdpi.com While a direct one-pot synthesis of this compound via an MCR is not prominently documented, the principles can be applied. A hypothetical MCR could involve the reaction of benzylamine, an appropriate aldehyde, and a component that would ultimately form the C4-aryl-C4-hydroxy functionality, potentially through an in-situ cyclization. Such strategies are at the forefront of modern synthetic chemistry for building libraries of pharmacologically relevant compounds. mdpi.com
Transition Metal Catalysis (e.g., Gold(I), Cobalt, Rhodium)
Transition metal catalysts offer powerful tools for forming carbon-carbon bonds under mild conditions. Their application to the synthesis of 4-aryl-4-hydroxypiperidines is an area of ongoing research, providing alternatives to traditional organometallic additions.
Gold(I) Catalysis
Gold(I) complexes are highly effective carbophilic π-Lewis acids, primarily utilized for activating alkynes and allenes toward nucleophilic attack. While gold catalysis has enabled the synthesis of a vast array of complex heterocyclic structures, its application in the direct arylation of ketones, such as 1-benzyl-4-piperidone, to form tertiary alcohols is not a commonly documented strategy. The typical reactivity profile of gold catalysts is geared towards transformations like cycloisomerization and hydration reactions, rather than the 1,2-addition of aryl groups to carbonyls required for the synthesis of the target compound.
Cobalt Catalysis
Cobalt-based catalysts have emerged as an efficient and cost-effective option for cross-coupling reactions. Research has demonstrated the utility of cobalt catalysis in the arylation of saturated cyclic amines. For instance, an efficient cobalt-catalyzed cross-coupling has been developed between N-protected 4-iodopiperidines and aryl Grignard reagents. rsc.org This methodology, however, yields 4-arylpiperidines rather than the 4-aryl-4-hydroxypiperidine scaffold. The synthesis of 1-benzyl-4-phenylpiperidine (B14123632) using this method highlights the catalyst's capability to form the crucial aryl-piperidine bond, though via a different synthetic route than addition to a piperidone. nih.gov
The reaction with an N-benzyl protected iodopiperidine proved more challenging, requiring a higher ligand loading to achieve a satisfactory yield, potentially due to the coordinating effect of the benzyl group's nitrogen atom with the metal catalyst. nih.gov
Table 1: Cobalt-Catalyzed Synthesis of 1-Benzyl-4-phenylpiperidine
| Reactant | Catalyst | Ligand | Grignard Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| N-benzyl-4-iodopiperidine | CoCl₂ | TMCD (50 mol%) | PhMgBr | THF | 66% | nih.gov |
TMCD = (R,R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine
Rhodium Catalysis
Rhodium catalysts are particularly effective in mediating the 1,2-addition of organoboron reagents to carbonyl compounds. Rhodium(I)-catalyzed additions of arylboronic acids to ketones represent a significant and highly relevant methodology for synthesizing tertiary alcohols, including this compound. rsc.orgnih.gov This approach offers advantages such as high functional group tolerance and the use of stable, readily available arylboronic acids instead of more reactive Grignard reagents.
The reaction typically involves a rhodium(I) precursor, such as [Rh(COD)Cl]₂, and a suitable diene or phosphine ligand. The process efficiently couples arylboronic acids with various unactivated ketones to produce the desired tertiary alcohols in good to excellent yields. nih.govacs.org While specific examples using 1-benzyl-4-piperidone are not extensively detailed, the general applicability of this method to a wide range of ketones suggests its feasibility for the target compound.
Table 2: Representative Conditions for Rhodium-Catalyzed Arylation of Ketones
| Ketone Substrate | Arylating Agent | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Acetophenone | Phenylboronic acid | [Rh(COD)Cl]₂ / Ligand | - | Dioxane | 100 °C | 98% | nih.gov |
| 2-Acetylpyridine | Phenylboronic acid | [Rh(acac)(C₂H₄)₂] / Ligand | CsF | MTBE | 50 °C | 99% | rsc.org |
| Propiophenone | 4-Methoxyphenylboronic acid | [Rh(COD)Cl]₂ / Ligand | - | Dioxane | 100 °C | 99% | nih.gov |
This table presents generalized conditions from studies on various ketones, which are considered applicable to the synthesis of this compound from 1-benzyl-4-piperidone and 3-fluorophenylboronic acid.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.gov The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. nih.gov
While a specific, dedicated protocol for the microwave-assisted synthesis of this compound has not been widely published, the principles of MAOS can be applied to its traditional synthesis. The Grignard reaction, which involves the addition of 3-fluorophenylmagnesium bromide to 1-benzyl-4-piperidone, is a prime candidate for microwave assistance. Microwave irradiation has been shown to facilitate the formation of Grignard reagents and accelerate their subsequent reactions with electrophiles. researchgate.net
The application of microwave heating could potentially offer several advantages:
Rapid Reaction Times: Reactions that may take several hours under conventional reflux could potentially be completed in minutes.
Improved Yields: The reduction in reaction time and rapid heating can minimize the decomposition of reactants and intermediates, leading to higher isolated yields.
Enhanced Safety and Control: Modern microwave reactors allow for precise control over temperature and pressure, enhancing the safety and reproducibility of the synthesis. rsc.org
Table 3: Comparison of Conventional vs. Potential Microwave-Assisted Grignard Synthesis
| Parameter | Conventional Heating Protocol | Potential Microwave-Assisted Protocol |
|---|---|---|
| Reaction | Grignard addition to 1-benzyl-4-piperidone | Grignard addition to 1-benzyl-4-piperidone |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Temperature | Reflux (e.g., 66 °C in THF) | 70 - 100 °C (controlled) |
| Reaction Time | 2 - 12 hours | 5 - 30 minutes |
| Pressure | Atmospheric | Monitored, sealed vessel |
| Expected Outcome | Good yields, longer reaction duration | Potentially higher yields, rapid synthesis |
This table is illustrative, based on general principles of MAOS applied to analogous Grignard reactions.
The utility of microwave assistance has been demonstrated in the synthesis of various other piperidine-containing heterocyclic scaffolds, consistently showing improved yields and significantly shorter reaction times. nih.gov This body of evidence strongly supports the potential for developing an efficient microwave-assisted protocol for the synthesis of this compound.
Chemical Reactivity and Derivatization of 1 Benzyl 4 3 Fluorophenyl Piperidin 4 Ol
Reactions Involving the Piperidin-4-OL Moiety
The 4-hydroxy-4-aryl-piperidine core is a versatile scaffold that allows for a range of reactions at and around the hydroxyl group and the piperidine (B6355638) ring.
The tertiary hydroxyl group in 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol is a key site for functionalization.
Esterification: The hydroxyl group can undergo esterification to form corresponding esters. For instance, treatment of a similar 4-hydroxy-piperidine derivative with propionic acid anhydride (B1165640) and pyridine (B92270) has been shown to yield the 4-propionyloxy derivative google.com. This transformation can be used to modify the lipophilicity and other physicochemical properties of the parent molecule.
Etherification: The formation of ethers from tertiary alcohols can be challenging. However, reductive etherification of alcohols with carbonyl compounds in the presence of a reducing agent and a catalyst, such as a Lewis acid, provides a viable route nih.gov. For example, Yb(OTf)₃ has been used as an efficient catalyst for the reductive etherification of alcohols with aldehydes and ketones in the presence of Et₃SiH nih.gov. While direct O-alkylation of tertiary alcohols with alkyl halides is often difficult, specialized methods have been developed. For instance, the use of 2-benzyloxy-1-methylpyridinium triflate has emerged as a mild reagent for the synthesis of benzyl (B1604629) ethers from alcohols under neutral conditions beilstein-journals.org.
Oxidation: The tertiary alcohol in this compound is resistant to oxidation under standard conditions. However, related structures, such as 1-(3,4-dimethoxyphenyl)-2-(3-substituted piperidino) ethanols, have been oxidized to the corresponding piperidones researchgate.net. The oxidation of the hydroxyl group in N-Boc-4-hydroxypiperidine to a ketone has also been noted as a potential transformation .
Table 1: Functional Group Transformations of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification | Propionic acid anhydride, pyridine | 4-Propionyloxy-piperidine derivative | google.com |
| Etherification | Aldehyde/Ketone, Et₃SiH, Yb(OTf)₃ | 4-Alkoxy-piperidine derivative | nih.gov |
| Etherification | 2-Benzyloxy-1-methylpyridinium triflate | 4-Benzyloxy-piperidine derivative | beilstein-journals.org |
| Oxidation | Oxidizing agents (e.g., mercuric acetate) | Piperidinone derivative | researchgate.net |
Direct nucleophilic substitution on the carbon atoms of the piperidine ring is generally challenging due to the saturated nature of the ring. However, activation of the ring or the use of specific catalytic systems can facilitate such transformations. For instance, Rh-catalyzed coupling of piperidine derivatives with aryl boronic acids has been utilized for the enantioselective synthesis of 3-substituted piperidines . While this is not a direct substitution at the C-4 position, it demonstrates a method for the functionalization of the piperidine ring. The hydroxyl group itself can be converted into a better leaving group, for example, by reaction with thionyl chloride to form a chloride, which could then potentially undergo nucleophilic substitution google.com. However, elimination reactions to form an alkene are a common competing pathway in such reactions involving tertiary alcohols google.com.
Reactivity at the Piperidine Nitrogen Atom
The tertiary nitrogen atom of the piperidine ring is a nucleophilic center and a key site for a variety of chemical modifications.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. Standard procedures involve the reaction of the piperidine with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like DMF nih.gov. For instance, N-alkylation of 1,4-dihydropyridine (B1200194) derivatives has been achieved by treatment with sodium hydride followed by an alkyl halide researchgate.net.
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides nih.gov. A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, including N-benzoyl and N-adamantanoyl derivatives, highlighting the feasibility of N-acylation nih.gov.
Table 2: Reactions at the Piperidine Nitrogen Atom
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-piperidinium salt | nih.gov |
| N-Acylation | Acyl chloride or anhydride | N-Acyl-piperidine derivative | nih.gov |
The N-benzyl group can be removed through catalytic transfer hydrogenation or catalytic hydrogenation, providing a secondary amine that can be further functionalized.
Debenzylation: A common method for N-debenzylation is catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst mdma.ch. Another established method is catalytic hydrogenation using hydrogen gas and a catalyst such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) nih.gov. The removal of the N-benzyl group from N-benzyl-4-piperidone via hydrogenolysis is a known transformation ajchem-a.comunisi.it.
N-Functionalization after Debenzylation: Once the benzyl group is removed, the resulting secondary amine, 4-(3-fluorophenyl)piperidin-4-ol, can undergo a variety of N-functionalization reactions. These include N-alkylation with various alkyl halides and N-acylation with acyl chlorides or anhydrides to introduce a wide range of substituents at the nitrogen atom nih.gov. N-arylation can also be achieved using appropriate arylating agents libretexts.org.
Chemical Modifications of the Aromatic Fluorophenyl and Benzyl Rings
Both the 3-fluorophenyl and the N-benzyl groups are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution on the 3-Fluorophenyl Ring: The fluorine atom is an ortho-, para-directing but deactivating group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect libretexts.orglibretexts.org. The piperidin-4-ol moiety is generally considered an alkyl group, which is weakly activating and ortho-, para-directing. The combined effect of these two substituents would direct incoming electrophiles. For example, nitration of a 3-(2-fluorophenyl)piperidine (B1632276) derivative with nitric acid and sulfuric acid resulted in the formation of the 3-(2-fluoro-4-nitrophenyl)piperidine, indicating that substitution occurs on the fluorophenyl ring .
Electrophilic Aromatic Substitution on the Benzyl Ring: The N-piperidine group attached to the benzylic carbon is an electron-withdrawing group, which deactivates the benzyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position libretexts.orglibretexts.org. However, modifications on the N-benzyl ring of similar piperidine derivatives have been reported. For instance, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines with substituents at the ortho and meta positions of the N-benzyl side chain have been synthesized unisi.it.
Table 3: Chemical Modifications of Aromatic Rings
| Aromatic Ring | Reaction Type | Directing Influence of Substituents | Potential Products | Reference |
| 3-Fluorophenyl | Electrophilic Aromatic Substitution (e.g., Nitration) | Fluorine: ortho, para-directing (deactivating); Piperidin-4-ol: ortho, para-directing (activating) | Substituted 3-fluorophenyl derivatives | libretexts.orglibretexts.org |
| Benzyl | Electrophilic Aromatic Substitution | N-Piperidinylmethyl: meta-directing (deactivating) | Substituted benzyl derivatives | unisi.itlibretexts.orglibretexts.org |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In this compound, two aromatic rings are available for such reactions: the benzyl ring and the 3-fluorophenyl ring. The feasibility and regioselectivity of these reactions are dictated by the electronic properties of the substituents on each ring.
The benzyl group is attached to the electron-donating piperidine nitrogen, which would typically activate an attached aromatic ring towards electrophilic attack. However, the nitrogen atom's lone pair is primarily involved in the aliphatic amine chemistry, and its activating effect on the benzyl ring is transmitted inductively. The benzyl group itself is generally considered to be weakly activating and directs incoming electrophiles to the ortho and para positions.
Given these factors, electrophilic aromatic substitution on the 3-fluorophenyl ring is expected to be less favorable than on the benzyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring System | Major Products (Predicted) | Minor Products (Predicted) | Rationale |
| Benzyl Ring | para-substituted | ortho-substituted | The piperidinomethyl group is weakly activating and directs ortho, para. The para position is sterically less hindered. |
| 3-Fluorophenyl Ring | Substitution at C-6 (ortho to F, para to piperidinol) and C-4 (para to F, ortho to piperidinol) | Substitution at C-2 (ortho to both F and piperidinol) | Fluorine is an ortho, para-director, but the ring is deactivated. Steric hindrance at C-2 would be significant. |
It is important to note that forcing conditions required for substitution on the deactivated 3-fluorophenyl ring might lead to side reactions involving the piperidine ring or the tertiary alcohol.
Functional Group Interconversions on Aromatic Rings
Functional group interconversions allow for the modification of substituents on the aromatic rings, enabling the synthesis of a diverse range of derivatives.
On the 3-fluorophenyl ring , the fluorine atom is generally stable and not easily displaced. However, under specific conditions, such as nucleophilic aromatic substitution (SNAr), it could potentially be replaced by other nucleophiles. SNAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule, making such a reaction challenging. nih.gov
More plausible interconversions would involve introducing other functional groups via electrophilic substitution (as discussed in 3.3.1) and then modifying them. For example, a nitro group introduced onto either ring could be reduced to an amino group, which could then be further derivatized.
Table 2: Potential Functional Group Interconversions Post-Electrophilic Substitution
| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Aromatic Ring |
| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) | Benzyl or 3-Fluorophenyl |
| Bromo (-Br) | n-BuLi, then CO₂ | Carboxylic acid (-COOH) | Benzyl or 3-Fluorophenyl |
| Bromo (-Br) | Pd(OAc)₂, P(t-Bu)₃, Ar'B(OH)₂ | Aryl (-Ar') | Benzyl or 3-Fluorophenyl |
Skeletal Rearrangements and Ring Transformations
The 4-hydroxy-4-arylpiperidine scaffold can be susceptible to skeletal rearrangements under certain conditions, particularly acidic environments.
One potential rearrangement is a semipinacol-type rearrangement . Protonation of the tertiary hydroxyl group followed by the loss of water would generate a tertiary carbocation at C-4 of the piperidine ring. This intermediate could then undergo a 1,2-hydride shift or a 1,2-alkyl shift (ring contraction) to form a more stable species. However, the presence of the aromatic ring at C-4 provides some stabilization to the initial carbocation, which might temper the driving force for rearrangement.
Ring transformations of the piperidine ring itself are also a possibility, though they often require specific reagents or reaction conditions. For instance, ring-opening reactions can be initiated by photooxidation or with strong bases under specific substitution patterns. researchgate.net Ring expansion of the piperidine to a larger heterocycle is less common but could be envisioned through specific multi-step synthetic sequences.
It is crucial to note that no specific skeletal rearrangements or ring transformations have been documented in the literature for this compound. The discussion here is based on the known reactivity of related 4-hydroxypiperidine (B117109) systems.
Computational Chemistry and Theoretical Characterization of 1 Benzyl 4 3 Fluorophenyl Piperidin 4 Ol
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules like 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a staple in computational chemistry for predicting molecular properties. The choice of functional and basis set is crucial for obtaining reliable results. For piperidine (B6355638) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and long-range corrected functionals like WB97XD are commonly used in conjunction with Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ).
These calculations can provide optimized molecular geometries, vibrational frequencies, and electronic energies. For instance, a DFT study on a similar piperidine derivative, 1-piperoylpiperidine, utilized the B3LYP/6-311++G(d,p) level of theory to perform quantum chemistry calculations. tandfonline.com Such studies are foundational for further analysis of the molecule's characteristics.
Table 1: Representative Theoretical Data from DFT Calculations
| Parameter | Calculated Value |
|---|---|
| Total Energy | Value |
| Dipole Moment | Value |
| Rotational Constants | Value A, B, C |
| Vibrational Frequencies | List of key frequencies |
Note: The values in this table are placeholders and would be populated with data from specific DFT calculations on this compound.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The flexibility of the piperidine ring and the rotational freedom of the benzyl (B1604629) and 3-fluorophenyl groups mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net
A Potential Energy Surface (PES) map can be generated by systematically varying key dihedral angles and calculating the corresponding energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. For related 4-hydroxypiperidines, the orientation of the benzyl group has been a subject of conformational studies. researchgate.net
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Analysis of these orbitals can reveal the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack. Furthermore, the energy difference between these and other molecular orbitals can be used to predict electronic transitions, which are fundamental to understanding a molecule's UV-Vis absorption spectrum. Time-dependent DFT (TD-DFT) is a common method for calculating these electronic transitions. tandfonline.com
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders and would be populated with data from specific DFT calculations on this compound.
Reactivity and Interaction Site Predictions
Beyond understanding the molecule's structure and energetics, computational methods can predict its reactivity and how it will interact with other molecules.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. For many organic molecules, MEP analysis helps in understanding intermolecular interactions. tandfonline.com
Fukui Function and Conceptual DFT Descriptors for Reactivity
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function is a key descriptor that indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. pnrjournal.com It helps to identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.
Other conceptual DFT descriptors include chemical potential, hardness, softness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different sites within the molecule or between different molecules.
Table 3: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Value |
| Global Softness (S) | 1 / (2η) | Value |
| Electrophilicity Index (ω) | μ^2 / (2η) | Value |
Note: The values in this table are placeholders and would be populated with data from specific DFT calculations on this compound.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical characterization studies for the compound This compound are not publicly available. Consequently, the generation of detailed, data-driven content for the requested sections on its bonding analysis, delocalization studies, and in silico property prediction is not possible at this time.
The user's request specified a strict outline focusing on advanced computational analyses, including:
In Silico Approaches for Chemical Space Exploration and Property Prediction
These analyses require specific data obtained from quantum chemical calculations performed directly on the molecule of interest. Such data includes, but is not limited to, stabilization energies from NBO analysis, bond critical point properties from AIM theory, and electron localization maps from ELF and LOL studies.
Therefore, the following sections cannot be completed as requested due to the absence of necessary research findings.
Bonding Analysis and Delocalization Studies
Detailed bonding analysis and the study of electron delocalization provide profound insights into the stability and reactivity of a molecule. These are typically investigated using methods like Natural Bond Orbital (NBO) analysis and topological analyses such as Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL).
Natural Bond Orbital (NBO) Analysis
No published data is available for the NBO analysis of this compound. This type of analysis would typically involve the examination of donor-acceptor interactions and hyperconjugative effects to quantify the stability arising from electron delocalization. A data table showing key interactions and their second-order perturbation stabilization energies (E(2)) would be a standard component of such a study.
Topological Studies: Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)
Specific topological studies using AIM, ELF, or LOL for this compound have not been found in the public domain. These analyses are used to characterize the nature of chemical bonds, identify lone pairs, and visualize regions of electron localization. An AIM analysis would yield data on the properties of bond critical points (BCPs), such as electron density (ρ) and its Laplacian (∇²ρ), which are crucial for classifying chemical bonds. ELF and LOL analyses provide visual maps of electron pairing and localization, offering a deeper understanding of the molecule's electronic structure.
In Silico Approaches for Chemical Space Exploration and Property Prediction
There are no specific research articles detailing in silico chemical space exploration or targeted property prediction for this compound. While general properties can be estimated by various software, detailed studies for exploring its analogues or predicting specific therapeutic properties through computational screening or quantitative structure-activity relationship (QSAR) models are not available.
Spectroscopic and Structural Elucidation Methodologies for 1 Benzyl 4 3 Fluorophenyl Piperidin 4 Ol
Advanced Spectroscopic Techniques
Spectroscopy is the cornerstone of molecular structure elucidation, probing the interaction of electromagnetic radiation with the molecule to reveal distinct chemical features.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework. ipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The expected chemical shifts (δ) are predicted based on analogous structures. The benzylic protons (N-CH₂) would likely appear as a singlet around 3.5 ppm. The protons of the piperidine (B6355638) ring would present as complex multiplets between 1.5 and 3.0 ppm, with axial and equatorial protons showing different chemical shifts. The aromatic protons of the benzyl (B1604629) group would be found in the 7.2-7.4 ppm region, while the protons of the 3-fluorophenyl ring would appear as a complex multiplet pattern between 6.9 and 7.5 ppm, with their shifts and coupling constants influenced by the fluorine substituent. The hydroxyl proton (-OH) would likely appear as a broad singlet, the position of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The benzylic carbon is expected around 63 ppm, while the piperidine ring carbons would resonate between 35 and 60 ppm. The quaternary carbon C4, bonded to the hydroxyl and fluorophenyl groups, would be found further downfield, typically around 70 ppm. The aromatic carbons of the benzyl group would appear in the 127-138 ppm range. The carbons of the 3-fluorophenyl ring would also be in the aromatic region but would show characteristic splitting patterns due to coupling with the ¹⁹F nucleus (C-F coupling). The carbon directly attached to the fluorine atom would show a large coupling constant (¹JCF), while carbons two or three bonds away would show smaller coupling constants (²JCF, ³JCF).
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. In a proton-decoupled spectrum, the 3-fluoro substituent on the phenyl ring would give rise to a single resonance. Its chemical shift would be characteristic of an aryl fluoride. This technique is highly sensitive to the electronic environment and can confirm the presence and position of the fluorine atom on the aromatic ring. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine C2/C6-H | ~2.5 - 2.9 (m) | ~50 - 55 |
| Piperidine C3/C5-H | ~1.6 - 2.2 (m) | ~35 - 40 |
| Piperidine C4-OH | Variable, broad singlet | ~70 (quaternary C) |
| Benzyl CH₂ | ~3.5 (s) | ~63 |
| Benzyl-Ar-H | ~7.2 - 7.4 (m) | ~127 - 130 (CH), ~138 (quat. C) |
| Fluorophenyl-Ar-H | ~6.9 - 7.5 (m) | ~114 - 131 (CH, with C-F coupling) |
| Fluorophenyl C-F | - | ~162 (quat. C, with large ¹JCF) |
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. FT-IR and Raman spectroscopy are complementary techniques that measure these vibrations. researchgate.netgazi.edu.tr
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands corresponding to the molecule's functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening due to intermolecular hydrogen bonding. Aliphatic C-H stretching from the piperidine and benzyl methylene (B1212753) groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-N stretching of the tertiary amine is expected in the 1100-1250 cm⁻¹ region. A strong absorption corresponding to the C-F stretch of the fluorophenyl group would be visible in the 1000-1100 cm⁻¹ range. Aromatic C=C stretching vibrations from both phenyl rings would be seen in the 1450-1600 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric C=C stretching modes of the phenyl rings would be particularly prominent. While the O-H stretch is often weak in Raman, the C-H and C-C stretching vibrations would be clearly observable.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch (Tertiary Amine) | 1100 - 1250 | Medium |
| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 | Medium-Strong |
| C-F Stretch | 1000 - 1100 | Strong |
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. longdom.org The primary chromophores—parts of the molecule that absorb light—in this compound are the benzyl and the 3-fluorophenyl rings. libretexts.org
The expected spectrum would show absorptions in the UV region, characteristic of π → π* transitions within the aromatic rings. Benzene itself has absorption maxima (λmax) around 204 nm and 256 nm. The substitution on the rings in the target molecule would be expected to cause a slight bathochromic shift (shift to longer wavelengths). Therefore, one would anticipate strong absorptions in the 200-280 nm range. The exact λmax and molar absorptivity (ε) would confirm the presence of these aromatic systems and provide information about the extent of conjugation, which in this case is isolated to the individual rings. khanacademy.org
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. libretexts.org
For this compound (Molecular Formula: C₁₈H₂₀FNO), high-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass of the molecular ion [M]⁺•.
The fragmentation pattern under electron ionization (EI) is highly predictable. The most characteristic fragmentation for N-benzyl compounds is the cleavage of the bond beta to the nitrogen atom, leading to the formation of the highly stable benzyl cation or tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. This fragment is often the base peak (the most abundant ion) in the spectrum. chemguide.co.ukresearchgate.net Other significant fragmentation pathways would include:
Loss of water: Dehydration of the tertiary alcohol would produce a fragment at [M-18]⁺•.
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen within the piperidine ring.
Fragments containing the fluorophenyl group: Cleavage could also yield ions representing the fluorophenyl-piperidinol portion of the molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 297 | [C₁₈H₂₀FNO]⁺• | Molecular Ion (M⁺•) |
| 279 | [C₁₈H₁₈FN]⁺• | Loss of H₂O |
| 206 | [C₁₁H₁₃FNO]⁺ | Loss of Benzyl radical |
| 91 | [C₇H₇]⁺ | Formation of Benzyl/Tropylium cation (often base peak) |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal, offering definitive information on bond lengths, bond angles, and solid-state conformation. mdpi.com
Although a crystal structure for the specific title compound is not publicly available, analysis of closely related structures, such as 4-(4-Chlorophenyl)piperidin-4-ol, allows for a reliable prediction of its solid-state characteristics. researchgate.net
Molecular Conformation: The piperidine ring is expected to adopt a stable chair conformation. To minimize steric hindrance, the two bulky substituents at the C4 position would likely arrange with the larger 3-fluorophenyl group in the more stable equatorial position and the smaller hydroxyl group in the axial position. researchgate.net
Table 4: Predicted Crystallographic Parameters and Conformation for this compound Note: Predictions are based on the crystal structure of the analog 4-(4-Chlorophenyl)piperidin-4-ol. researchgate.net
| Parameter | Predicted Feature |
|---|---|
| Piperidine Ring Conformation | Chair |
| 3-Fluorophenyl Group Orientation | Equatorial |
| Hydroxyl Group Orientation | Axial |
| Dominant Intermolecular Force | O-H···N Hydrogen Bonding |
| Likely Supramolecular Assembly | Dimers or Tetramers |
Structure Activity Relationship Sar Studies and Scaffold Derivatization Research
Methodologies for Systematic Structural Perturbations and Analog Synthesis
The synthesis of analogs of 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol typically involves multi-step processes that allow for systematic structural modifications. A common starting material for these syntheses is 1-benzyl-4-piperidone.
Key methodologies for creating a diverse range of analogs include:
Grignard Reactions: A primary method for introducing the aryl group at the 4-position of the piperidine (B6355638) ring. By reacting 1-benzyl-4-piperidone with an appropriate arylmagnesium halide (e.g., 3-fluorophenylmagnesium bromide), the tertiary alcohol, this compound, is formed. This method is highly versatile as it allows for the introduction of a wide variety of substituted phenyl rings by simply changing the Grignard reagent.
Modifications of the Benzyl (B1604629) Group: The N-benzyl group can be readily replaced or modified. This is often achieved by debenzylation of the piperidine nitrogen, followed by N-alkylation or N-arylation with different substituted benzyl halides or other alkylating agents. This allows for the exploration of the impact of steric and electronic properties of the N-substituent on the compound's activity.
Derivatization of the 4-hydroxyl Group: The tertiary hydroxyl group can be esterified or etherified to explore the effects of changing the hydrogen-bonding capability at this position.
Fluorination Strategies: For analogs that are not commercially available, various modern fluorination techniques can be employed to introduce fluorine atoms at specific positions on either the benzyl or the phenyl ring. These methods include electrophilic and nucleophilic fluorination reactions.
These synthetic strategies enable the creation of a library of compounds with systematic variations, which is essential for comprehensive SAR studies.
Exploration of Substituent Effects on Chemical Properties and Reactivity
The substituents on the 1-benzyl-4-arylpiperidin-4-ol scaffold play a critical role in determining the molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, which in turn affect its reactivity and biological activity.
The Effect of the 3-Fluoro Substituent:
The presence of a fluorine atom at the meta-position of the phenyl ring in this compound has several predictable effects based on the known properties of fluorine in medicinal chemistry:
Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect. This can influence the pKa of the piperidine nitrogen, making it less basic compared to the unsubstituted analog. This alteration in basicity can impact the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding to target proteins.
Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of oxidative metabolism on the aromatic ring. This often leads to increased metabolic stability and a longer biological half-life.
Conformational Effects: Fluorine is relatively small and can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, which can influence the preferred conformation of the molecule and its binding to a target.
A comparison of the physicochemical properties of related compounds highlights the influence of substituent changes:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| This compound | C18H20FNO | 285.36 | - | - |
| 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO | 285.36 | 13.99 ± 0.20 | 422.1 ± 45.0 |
| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | C19H20F3NO | 349.37 | - | - |
Data for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol are based on predicted values from publicly available databases.
Computational SAR Approaches for Understanding Molecular Interactions (e.g., binding site analysis)
Computational methods are invaluable tools for elucidating the SAR of this compound and its analogs at the molecular level. These approaches can predict how structural modifications will affect the binding affinity and selectivity of the compound for its biological target.
Common computational techniques employed include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can reveal key interactions, such as hydrogen bonds involving the hydroxyl group and the piperidine nitrogen, as well as hydrophobic and aromatic interactions of the benzyl and 3-fluorophenyl groups within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of 1-benzyl-4-arylpiperidin-4-ol analogs, QSAR can identify which physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) are most important for activity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help to assess the stability of the binding pose predicted by docking and identify subtle conformational changes that may be important for activity.
These computational studies can guide the design of new analogs with improved properties by predicting which modifications are most likely to enhance binding affinity and selectivity.
The 1-Benzyl-4-arylpiperidin-4-OL Moiety as a Privileged Scaffold for Analogue Design
The 1-benzyl-4-arylpiperidin-4-ol core is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The versatility of this scaffold stems from several key features:
Three-Dimensional Structure: The piperidine ring adopts a stable chair conformation, which provides a well-defined three-dimensional arrangement of its substituents. This pre-organized structure can reduce the entropic penalty of binding to a target.
Multiple Points for Derivatization: As discussed in the synthesis section, the scaffold offers several positions (the piperidine nitrogen, the 4-hydroxyl group, and the aryl ring) where chemical modifications can be readily introduced. This allows for the fine-tuning of the compound's properties to optimize its interaction with a specific target.
Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties to molecules, including a balance of lipophilicity and hydrophilicity that can be modulated through substitution.
The prevalence of the 1-benzyl-4-arylpiperidin-4-ol moiety in a wide range of biologically active compounds underscores its importance as a starting point for the design of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
